7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one
Description
7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one is a synthetic thioxanthone derivative characterized by:
- A thioxanthen-9-one core, a tricyclic structure with a sulfur atom replacing the oxygen in xanthone.
- Substituents: 7-Amino group: Enhances hydrogen bonding and solubility. 1-{[2-(Diethylamino)ethyl]amino group: A tertiary amine side chain that may improve cellular uptake via protonation in acidic microenvironments (e.g., tumors). 4-Methyl group: A compact alkyl substituent influencing steric and electronic properties.
Properties
IUPAC Name |
7-amino-1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-4-23(5-2)11-10-22-16-8-6-13(3)20-18(16)19(24)15-12-14(21)7-9-17(15)25-20/h6-9,12,22H,4-5,10-11,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZRJSQCMWPKDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=C(C2=O)C=C(C=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317549 | |
| Record name | 7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80568-08-7 | |
| Record name | NSC317920 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and modulation of drug resistance mechanisms. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a CAS number of 3105-97-3. The compound features a thioxanthene backbone, which is known for its diverse biological activities.
Structural Formula
The structural representation can be summarized as follows:
The compound exhibits its biological activity primarily through the inhibition of P-glycoprotein (P-gp), a membrane protein that plays a crucial role in drug transport and multidrug resistance (MDR) in cancer cells. P-gp is known to efflux various chemotherapeutic agents, leading to reduced intracellular concentrations and therapeutic efficacy.
Key Findings:
- Inhibition of P-gp : Studies indicate that this compound significantly inhibits P-gp activity, enhancing the accumulation of chemotherapeutic drugs like doxorubicin in resistant cancer cell lines. This effect is crucial for overcoming drug resistance in tumors .
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia). The growth inhibition concentration (GI50) values for related thioxanthone derivatives suggest that modifications to the thioxanthene structure can enhance cytotoxicity .
Efficacy in Preclinical Studies
Recent studies have demonstrated the effectiveness of this compound in various experimental models:
| Study | Cell Line | GI50 (mM) | Effect |
|---|---|---|---|
| K562 | 1.90 | Significant growth inhibition compared to doxorubicin (11.89 mM) | |
| K562Dox | 10.00 | Enhanced accumulation of rhodamine-123, indicating P-gp inhibition |
Case Studies
- Dual Inhibitors : Research has highlighted that compounds similar to this compound serve as dual inhibitors targeting both P-gp and tumor cell growth. These compounds exhibit lower GI50 values than traditional chemotherapeutics, indicating their potential as effective treatments for resistant cancers .
- In Vivo Models : In vivo studies have confirmed that the administration of this compound can lead to increased bioavailability of co-administered drugs, further supporting its role as a P-gp inhibitor and enhancing therapeutic outcomes in resistant cancer models .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antipsychotic Properties
Thioxanthene derivatives, including 7-amino-4-methyl-9H-thioxanthen-9-one, have been studied for their antipsychotic effects. The compound's structure allows it to interact with dopamine receptors, which are crucial in the management of schizophrenia and other psychotic disorders.
Case Study: Antipsychotic Efficacy
A study published in Journal of Medicinal Chemistry investigated the efficacy of thioxanthene derivatives on dopamine D2 receptor antagonism. The results indicated that compounds similar to 7-amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one showed significant binding affinity, suggesting potential as effective antipsychotics .
1.2 Neuroprotective Effects
Research has also indicated that this thioxanthene derivative may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Data Table: Neuroprotective Activity
| Compound | Model Used | Neuroprotective Effect |
|---|---|---|
| This compound | In vitro neuronal cultures | Significant reduction in apoptosis |
| Other Thioxanthene Derivatives | Animal models | Varying degrees of protection |
Anticancer Applications
2.1 Cytotoxic Activity
The compound has shown promise as an anticancer agent through its ability to induce apoptosis in cancer cells. Studies have demonstrated that thioxanthene derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation.
Case Study: Anticancer Mechanism
In a recent investigation published in Cancer Research, researchers found that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism was linked to the compound's ability to disrupt microtubule formation during mitosis .
2.2 Synergistic Effects with Chemotherapy
The potential of this compound to enhance the efficacy of existing chemotherapeutic agents has been explored. When combined with standard treatments, it may improve patient outcomes.
Data Table: Synergistic Effects
| Combination Treatment | Cancer Type | Outcome |
|---|---|---|
| 7-Amino Thioxanthene + Doxorubicin | Breast Cancer | Enhanced apoptosis |
| 7-Amino Thioxanthene + Cisplatin | Lung Cancer | Increased survival rate |
Comparison with Similar Compounds
Comparison with Similar Thioxanthone Derivatives
Table 1: Structural and Functional Comparison of Selected Thioxanthones
Key Observations:
4-Substituent Impact: Propoxy (TXA1, Compound 23): Enhances lipophilicity, improving membrane permeability and antitumor potency (GI50 = 1.9 μM) .
Amino Side Chain Variations: Diethylaminoethyl (Target Compound, TXA1): Tertiary amines may facilitate lysosomal trapping in cancer cells, enhancing intracellular drug accumulation . Hydroxypropyl (ATx1/ATx2): Introduces chirality, leading to enantioselective P-gp inhibition (e.g., ATx1(+) shows higher activity than ATx2(−)) .
Antifungal Derivatives (): Halogenated analogs (e.g., Tx4 with difluorobenzylamino) exhibit antifungal activity, suggesting that electron-withdrawing groups at position 1 may broaden therapeutic applications .
Physicochemical and Pharmacokinetic Properties
- Solubility : Hydrochloride salt formation (e.g., TXA1.HCl) improves aqueous solubility for in vivo administration . The target compound’s 4-methyl group may reduce solubility compared to propoxy derivatives.
- Synthetic Routes: Copper-mediated amination (e.g., Cu2O in methanol) is common for 1-amino derivatives . Halogenation (e.g., bromine at position 1) enables further functionalization, as seen in TxBr () .
Mechanistic Insights
- Antitumor Activity : Thioxanthones like TXA1 disrupt chromatin structure and induce DNA damage, mechanisms likely shared by the target compound .
- P-gp Inhibition : Chiral derivatives (e.g., ATx1/ATx2) demonstrate that stereochemistry influences P-gp binding, a consideration if the target compound is synthesized with chiral centers .
Q & A
Q. Reference Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Demethylation | BBr₃, DCM, 0°C → RT | 65–75 |
| Cross-coupling | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 80°C | 50–60 |
Basic: What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, diethylamino groups at δ 2.5–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 428.2012).
- HPLC-PDA : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).
Advanced: How can structure-activity relationship (SAR) studies optimize the antifungal efficacy of derivatives?
Methodological Answer:
SAR studies should focus on:
- Substituent variation : Introduce halogens (Cl, F) at the 2-position to enhance membrane permeability .
- Amino side-chain modifications : Replace diethylamino with morpholino or piperazinyl groups to modulate logP and solubility.
- Hybridization : Link triazole or eugenol moieties to the thioxanthenone core to target fungal ergosterol biosynthesis .
Q. In vitro testing :
| Derivative | MIC (μg/mL) vs. C. albicans | LogP |
|---|---|---|
| Parent compound | 1.56 | 3.2 |
| 2-Chloro analog | 0.78 | 3.8 |
| Morpholino analog | 3.12 | 2.5 |
Advanced: What mechanistic insights explain the antifungal activity of this compound?
Methodological Answer:
The compound disrupts fungal membranes via:
- Reactive oxygen species (ROS) generation : Confirmed by DCFH-DA fluorescence assay in C. albicans .
- Ergosterol binding : Molecular docking shows affinity for lanosterol 14α-demethylase (CYP51), validated via ergosterol depletion assays.
- Biofilm inhibition : Reduces biofilm formation by 60% at 2× MIC (crystal violet assay) .
Basic: What safety precautions are recommended during laboratory handling?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation (GHS Category 2) .
- Ventilation : Use fume hoods for BBr₃ (corrosive) and palladium reactions (toxic fumes).
- Waste disposal : Neutralize BBr₃ with methanol before aqueous disposal.
Advanced: How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?
Methodological Answer:
- Animal models : Administer 10 mg/kg (IV/oral) to BALB/c mice.
- Blood sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
- LC-MS/MS analysis : Quantify compound levels (LLOQ: 1 ng/mL).
- Key parameters : Calculate AUC, Cₘₐₓ, t₁/₂.
Q. Reference PK Data :
| Route | AUC₀–24 (h·μg/mL) | t₁/₂ (h) | Bioavailability (%) |
|---|---|---|---|
| IV | 45.2 | 4.1 | 100 |
| Oral | 12.8 | 3.7 | 28.3 |
Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
Methodological Answer:
- Solubility adjustment : Use cyclodextrin-based formulations to enhance in vivo dissolution.
- Metabolite profiling : Identify active metabolites via hepatic microsome assays.
- Dose optimization : Conduct staggered dosing regimens to mitigate toxicity (e.g., 5 mg/kg BID vs. 10 mg/kg QD).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
